molecular formula Ni5Zr B14728602 Nickel--zirconium (5/1) CAS No. 12059-29-9

Nickel--zirconium (5/1)

Cat. No.: B14728602
CAS No.: 12059-29-9
M. Wt: 384.69 g/mol
InChI Key: XXBWIMAABZDULV-UHFFFAOYSA-N
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Description

Contextualization within the Ni-Zr Binary System Research

The Ni-Zr phase diagram illustrates the various phases that exist at different temperatures and compositions. Research has confirmed the existence of multiple intermetallic compounds, including NiZr₂, NiZr, Ni₁₀Zr₇, Ni₇Zr₂, and Ni₅Zr. The formation of these compounds is a key factor in the properties of Ni-Zr based materials. researchgate.net

Ni₅Zr is a nickel-rich intermetallic compound that forms peritectically, a process where a liquid and a solid phase react at a specific temperature to form a new solid phase. This reaction, Liquid + Ni₇Zr₂ ↔ Ni₅Zr, occurs at approximately 1300°C. The compound's existence and formation mechanism are fundamental aspects of the Ni-Zr binary system's metallurgy.

A critical aspect of the Ni-Zr system is the formation of eutectic and peritectic reactions that involve these intermetallic compounds. These reactions are pivotal in developing materials with fine-scale microstructures and, consequently, enhanced properties. For instance, the eutectic reaction involving Ni₅Zr is of particular interest for creating high-strength structural materials.

Academic Significance and Identified Research Gaps Pertaining to Ni₅Zr

The scientific interest in Ni₅Zr and the broader Ni-Zr system stems from their diverse and technologically relevant properties. These materials have shown promise in several fields, including:

Amorphous Alloys: Ni-Zr alloys are well-known for their ability to form amorphous structures, or metallic glasses, over a wide compositional range. These materials exhibit unique mechanical and magnetic properties due to their non-crystalline nature. The local atomic arrangement in these amorphous alloys is often related to the short-range order found in the corresponding intermetallic compounds like Ni₅Zr.

Hydrogen Storage: Certain Ni-Zr intermetallic compounds have been investigated for their potential as hydrogen storage materials. The ability of these materials to absorb and desorb hydrogen is linked to their crystal structure and the nature of the interstitial sites available for hydrogen atoms.

Catalysis: Nickel-based catalysts are widely used in various chemical reactions. The introduction of zirconium to form intermetallic compounds can modify the electronic structure and surface properties of the nickel, potentially leading to enhanced catalytic activity and selectivity.

Despite the recognized importance of Ni-Zr intermetallics, specific research concerning Ni₅Zr reveals several gaps in our understanding. While its existence and basic formation are established, a comprehensive understanding of its physical and chemical properties remains incomplete. Key research gaps include:

Detailed Catalytic Mechanisms: While Ni-Zr compounds show catalytic potential, the specific role of the Ni₅Zr phase in catalytic reactions, its active sites, and the reaction mechanisms at the atomic level are not well-elucidated. Further research is needed to explore its efficacy in various catalytic processes.

Optimization for Hydrogen Storage: The hydrogen storage capacity and the kinetics of absorption and desorption for Ni₅Zr have not been as extensively studied as other Ni-Zr compounds. There is a need for systematic investigations to determine its viability for practical hydrogen storage applications and to explore methods for enhancing its performance.

Mechanical Behavior at Different Scales: While the role of Ni₅Zr in strengthening eutectic alloys is acknowledged, a detailed understanding of its deformation mechanisms, fracture toughness, and high-temperature mechanical properties at both micro and nano-scales is lacking.

Thermodynamic and Kinetic Data: Precise experimental data on the thermodynamic properties (e.g., enthalpy of formation, heat capacity) and diffusion kinetics of Ni₅Zr are limited. Such data are crucial for accurate phase diagram calculations and for modeling the formation and stability of Ni-Zr alloys.

Properties

CAS No.

12059-29-9

Molecular Formula

Ni5Zr

Molecular Weight

384.69 g/mol

IUPAC Name

nickel;zirconium

InChI

InChI=1S/5Ni.Zr

InChI Key

XXBWIMAABZDULV-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ni].[Ni].[Zr]

Origin of Product

United States

Theoretical and Computational Investigations of Ni₅zr

Electronic Structure Theory Applications

Electronic structure theory is a powerful tool for examining the behavior of electrons in materials, which in turn governs their chemical and physical properties. wlu.ca For Ni₅Zr, these theoretical approaches provide insights into its metallic nature and bonding characteristics.

First-principles calculations based on Density Functional Theory (DFT) have been employed to investigate the structural, mechanical, thermodynamic, and electronic properties of various Ni-Zr intermetallic compounds, including Ni₅Zr. wlu.ca These calculations solve for the electron density of a system to determine its total energy and other ground-state properties. wlu.ca

In a comprehensive study of the Ni-Zr binary system, DFT was used to calculate the structural parameters of Ni₅Zr. The calculations were performed using suitable strains to derive properties like single-crystal elastic constants from the total energy density. wlu.ca The results for the calculated structural parameters show good agreement with available experimental data, validating the accuracy of the computational approach. wlu.ca Furthermore, DFT calculations have been used to determine the formation enthalpies of Ni-Zr compounds, which are essential for assessing their thermodynamic stability. researchgate.net

Table 1: Calculated and Experimental Crystallographic Data for Ni₅Zr

Parameter Crystal System Space Group Calculated Lattice Parameters (Å) Experimental Lattice Parameters (Å)
Ni₅Zr Cubic F-43m a = 6.995 a = 6.953

Data sourced from first-principles calculations and experimental reports. wlu.ca

The electronic band structure and the Density of States (DOS) are critical for understanding the electronic properties of a material. The band structure describes the ranges of energy that an electron is allowed to have, while the DOS gives the number of states available at each energy level. researchgate.netresearchgate.net

For the Ni-Zr system, first-principles calculations have revealed that all binary intermetallic compounds, including Ni₅Zr, are conductive phases. wlu.ca This metallic nature is directly observable from the DOS calculations, which show a non-zero value at the Fermi level (E_F). A significant density of states at the Fermi level indicates the presence of available electronic states for conduction. researchgate.net In related zirconium-based compounds, such as ZrNiAl, the DOS at the Fermi level is dominated by the d-states of both Zirconium and the transition metal (Nickel), which is a common feature in these types of alloys. mdpi.comrsc.org The electronic density of states is a key factor in determining the mechanical and thermodynamic properties of these intermetallic compounds. aps.org

Interband transitions, the movement of electrons from one energy band to another (e.g., from the valence band to the conduction band), are fundamental to the optical properties of materials. mdpi.com In metals and metallic alloys, these transitions can be induced by the absorption of photons. The characteristics of these transitions are dictated by the underlying band structure. aps.org

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which influences molecular geometry and bonding. mdpi.comresearchgate.net In intermetallic compounds like Ni₅Zr, the hybridization between the atomic orbitals of nickel and zirconium atoms is crucial for the stability and nature of the chemical bond. mdpi.comresearchgate.net

Thermodynamic Modeling and Phase Equilibria Calculations

Understanding the thermodynamic stability and phase relationships in the Ni-Zr system is essential for materials design and processing. Computational thermodynamics provides a powerful framework for this purpose.

The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model the thermodynamic properties of multicomponent systems and to calculate their phase diagrams. researchgate.net This method relies on thermodynamic databases that are developed by assessing experimental data and, increasingly, by incorporating results from ab initio (first-principles) calculations.

For the Ni-Zr binary system, thermodynamic assessments have been carried out using the CALPHAD approach. In these assessments, the Gibbs free energies of the liquid and solid solution phases are described using models like the Redlich-Kister polynomials, while intermetallic compounds such as Ni₅Zr are described using formalisms like the Compound Energy Formalism. These models are optimized using the most complete set of available experimental data on phase equilibria and thermodynamic properties. Ab initio calculations provide crucial data for the CALPHAD models, such as the enthalpies of formation for the intermetallic compounds, which helps in creating more accurate and predictive thermodynamic databases. researchgate.net

Table 2: Invariant Reactions in the Ni-Zr System

Reaction Temperature (°C) Reaction Type Phases Involved
Formation of Ni₅Zr 1299.8 Peritectic Liquid + Ni₇Zr₂ => Ni₅Zr
Eutectic Reaction 1169.8 Eutectic Liquid => (Ni) + Ni₅Zr

This table highlights key phase transformations involving the Ni₅Zr compound as determined by phase diagram assessments.

Enthalpy of Formation and Mixing Investigations

The enthalpy of formation is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements. wikipedia.orgyoutube.com For intermetallic compounds, a negative enthalpy of formation suggests that the formation of the compound is an exothermic process and that the compound is stable. wikipedia.orgwikipedia.org Investigations into the Al-Ni system, for example, have utilized direct reaction calorimetry to determine the enthalpies of formation for various intermetallic compounds. researchgate.net The sign and magnitude of the enthalpy of mixing are direct consequences of the interactions between the constituent atoms. wikipedia.org In non-ideal mixtures, these interactions can be significant, whereas in ideal mixtures, the enthalpy of mixing is zero. wikipedia.org

CompoundExperimental Enthalpy of Formation (kJ/mol)Reference Method
AlNi₃-150.4 ± 4.2Direct Reaction Calorimetry
AlNi-118.4 ± 3.8Direct Reaction Calorimetry
Al₃Ni₂-150.2 ± 4.5Direct Reaction Calorimetry
Al₃Ni-87.9 ± 3.1Direct Reaction Calorimetry

This table presents experimentally determined enthalpies of formation for compounds in the Al-Ni system, as reported by Chrifi-Alaouia et al. researchgate.net These values provide a comparative context for understanding the stability of intermetallic compounds.

Free Energy Contributions (Configurational, Vibrational, Electronic Entropy)

The total free energy of an alloy is composed of several contributions, including configurational, vibrational, and electronic entropy. researchgate.netcaltech.edu

Configurational Entropy: This arises from the different possible arrangements of atoms on a crystal lattice. In disordered systems, this term is a major driver for phase transitions. aps.org

Vibrational Entropy: This contribution is due to the lattice vibrations (phonons) of the atoms. Accurately accounting for vibrational entropy is a significant challenge in computational materials science, especially for disordered solids, but it can be critical for correctly predicting phase stability. nih.gov

Electronic Entropy: This arises from the thermal excitation of electrons near the Fermi level. caltech.edu While often smaller than the other contributions in metals, electronic entropy can be significant and can qualitatively alter the phase stability of certain materials, particularly mixed-valence oxides. aps.orgaps.org

Recent studies on other systems, like Cu₃Au, have shown that accounting for electronic entropy is crucial for consistency with calorimetric measurements. aps.org For the order-disorder transition in Cu₃Au, the electronic entropy was found to be -6.29 J/mol K, a significant negative contribution that helps reconcile theoretical predictions with experimental data. aps.org

Phase Diagram Assessments and Prediction

The CALPHAD (CALculation of PHAse Diagrams) methodology is a powerful computational approach used to predict phase diagrams and thermodynamic properties of multicomponent systems. thermocalc.comonera.frnih.gov This method relies on thermodynamic databases developed by fitting models to experimental and first-principles data. thermocalc.comyoutube.com

For the Ni-Zr system, the phase diagram has been subject to continuous assessment. researchgate.net Experimental studies have been conducted to clarify specific regions of the phase diagram, such as the eutectic point between Ni and Ni₅Zr. researchgate.net One such study determined the eutectic point to be Ni-10.0 at. % Zr with a transition temperature of 1467 K. researchgate.net The Ni₅Zr phase itself has been observed to dissolve a significant amount of silicon in the Ni-Si-Zr ternary system. researchgate.net Third-generation CALPHAD models are being developed to more accurately describe metastable conditions, which are important for processes like rapid quenching. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. arxiv.org By solving the equations of motion for a system of particles, MD simulations provide detailed information about the structural and dynamic properties of materials. researchgate.net

Local Atomic Structure and Short-Range Order Analysis

MD simulations are particularly useful for analyzing the local atomic structure and short-range order (SRO) in materials. aip.orgresearchgate.net SRO refers to the correlations in the arrangement of atoms over short distances and can have a significant impact on material properties. aps.orgosti.govresearchgate.net Techniques like Voronoi tessellation and coordination number analysis are used to characterize the local atomic environments. aip.orgresearchgate.net In metallic glasses, for example, the presence of icosahedral SRO is often investigated. researchgate.net Density-functional theory can be used to calculate SRO and understand its electronic origins. aps.org

Structural Evolution Upon Cooling from Liquid State

MD simulations can effectively model the structural evolution of a material as it is cooled from the liquid state. researchgate.netnih.gov This is crucial for understanding processes like solidification and glass formation. aip.org As the liquid cools, the potential energy and atomic arrangement change, which can be tracked through quantities like the radial distribution function and coordination number. researchgate.net Simulations can reveal the formation of atomic clusters and the development of crystalline or amorphous structures. researchgate.netnih.gov For instance, simulations of liquid germanium have shown a clear liquid-solid phase transition to a monolayer honeycomb film upon cooling. researchgate.net

Synthesis Methodologies and Microstructure Control for Ni₅zr

Advanced Fabrication Techniques for Ni-Zr Intermetallics

Melting and casting remain fundamental methods for producing bulk Ni-Zr alloys. These processes involve liquefying the constituent metals, followed by solidification under controlled conditions.

Arc and Induction Melting: Arc melting is commonly used to produce Ni-Zr alloys by melting the pure elements in an inert argon atmosphere to prevent oxidation. mdpi.commdpi.com To ensure chemical homogeneity, the resulting ingots are often re-melted multiple times. mdpi.com Induction melting offers an alternative that can enhance homogenization through magnetic stirring and may limit the evaporation of elements with lower melting points. nih.gov For instance, induction melting has been successfully used to synthesize Ni-Zr containing alloys by treating pre-alloyed powders in a vacuum furnace to achieve complete melting. nih.gov

Rapid Solidification and Melt Spinning: Rapid solidification (RS) techniques are employed to create materials with fine-grained or even amorphous (non-crystalline) structures by achieving very high cooling rates, often in the range of 10⁵ to 10⁸ K/s. e3s-conferences.orgnasa.gov This is accomplished by ensuring the molten material has a large surface-to-volume ratio. nasa.gov One prominent RS method is melt spinning, where a stream of molten alloy is directed onto a rapidly rotating, water-cooled wheel. fraunhofer.denasa.gov This process produces thin ribbons or flakes with unique microstructures that cannot be obtained through conventional methods. e3s-conferences.orgfraunhofer.de The resulting microstructure can be cellular rather than dendritic, especially at cooling rates exceeding 10⁵ K/s. nasa.gov

Directional Solidification: This technique is used to control the solidification process in a way that freezing begins at one end of the casting and progresses steadily towards a "riser," which acts as a reservoir of molten metal. wikipedia.orgyoutube.com This controlled freezing helps to eliminate shrinkage-related defects and can be used to produce single-crystal components, which are highly valued in applications like turbine blades for their superior mechanical properties at high temperatures. youtube.comtms.org The process often involves withdrawing a mold from a furnace at a controlled speed to maintain a steep temperature gradient at the solid-liquid interface. tms.orglinn-high-temp.de

Table 1: Comparison of Melting and Casting Processes for Ni-Zr Alloys

Process Description Typical Cooling Rate (K/s) Key Outcome/Microstructure
Arc Melting Melting of metals using an electric arc in an inert atmosphere. mdpi.comnasa.gov Low Polycrystalline ingots, requires re-melting for homogeneity. mdpi.com
Induction Melting Melting via electromagnetic induction, allowing for stirring. nih.govscirp.org Low Good chemical homogeneity. nih.gov
Rapid Solidification General term for processes with very high cooling rates. e3s-conferences.orgnasa.gov 10⁵ - 10⁸ Fine-grained, nanocrystalline, or amorphous structures. e3s-conferences.orgnasa.gov
Melt Spinning Molten metal is cast onto a rotating wheel to form ribbons. fraunhofer.denasa.gov Up to 10⁶ Fine-grained or amorphous ribbons. fraunhofer.de
Directional Solidification Controlled, progressive freezing to eliminate defects. wikipedia.orgyoutube.comyoutube.com Low to moderate Aligned grains, single crystals, reduced porosity. tms.org

Powder metallurgy (P/M) offers a versatile method for fabricating components from metallic powders. lmu.edu.ng The general process involves blending the desired powders, compacting them into a specific shape, and then sintering the part at a temperature below the melting point to bond the particles together. mpif.orgiqsdirectory.com

This technique is particularly useful for creating parts with controlled porosity, such as filters or self-lubricating bearings, and for processing metals with very high melting points. lmu.edu.ng For Ni-Zr systems, P/M can be used to produce components by mixing nickel and zirconium powders, which may be produced through methods like gas atomization to create spherical particles ideal for processes like additive manufacturing. met3dp.comprincetonpowder.com The blended powders are compacted under high pressure and then sintered in a controlled atmosphere to form the final intermetallic part. mpif.org Techniques like hot isostatic pressing (HIP) can be used to produce fully dense components with enhanced mechanical properties. met3dp.comwikipedia.org

For applications requiring thin coatings, deposition methods are employed. Magnetron co-sputtering is a highly versatile physical vapor deposition (PVD) technique used to create thin films. mdpi.comyoutube.com

In this process, a target material (or multiple targets) is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off the target surface. youtube.com These atoms then travel and deposit onto a substrate, forming a thin film. By using separate nickel and zirconium targets and introducing a reactive gas like oxygen or nitrogen if needed, it is possible to co-deposit the elements and form a Ni₅Zr alloy film with precise control over composition and thickness. mdpi.comnih.gov The use of a magnetic field (in magnetron sputtering) helps to confine the plasma near the target, increasing the sputtering rate and allowing for deposition at lower pressures. youtube.com This method is suitable for producing high-quality, dense, and pure thin films for various electronic and protective applications. nih.govmdpi.com

Influence of Synthesis Parameters on Microstructure and Phase Formation

The final properties of Ni₅Zr are intrinsically linked to its microstructure, which is determined by the synthesis parameters. Controlling these parameters allows for the tailoring of the material for specific applications.

The degree of undercooling (cooling a liquid below its freezing point without solidification) and the rate of solidification are critical parameters that dictate which crystalline or non-crystalline phases form. aps.org High cooling rates, as seen in rapid solidification processes, can suppress the formation of thermodynamically stable crystalline phases and favor the creation of metastable crystalline or amorphous (glassy) phases. nasa.gov

In the Ni-Zr system, rapid solidification can lead to the formation of an amorphous alloy instead of the expected crystalline intermetallic compounds. dntb.gov.ua The selection of the solidification pathway is determined by the onset of nucleation, which in turn influences the temperature and velocity of the solid-liquid interface during the process. aps.org

The formation of intermetallic compounds like Ni₅Zr in the solid state is governed by the interdiffusion of nickel and zirconium atoms across their interface. bohrium.com This process can be studied using diffusion couples, where layers of Ni and Zr are brought into contact and annealed at elevated temperatures. bohrium.comelsevierpure.com

During annealing, an amorphous NiZr layer can form at the interface before the appearance of crystalline intermetallic compounds. bohrium.com Studies have shown that this amorphous interlayer can grow to a critical thickness (around 100 nm at 300°C) before crystalline phases like NiZr begin to nucleate and grow. bohrium.com The growth of these intermetallic layers is a diffusion-controlled process, and the rate of growth is dependent on temperature. The kinetics of this growth can be described by determining the growth constants and the activation energy for diffusion. mdpi.comaalto.fi For instance, in other systems like Zr-Mo, the growth constants of the intermetallic phases have been shown to follow an Arrhenius relationship with temperature. mdpi.com Understanding these diffusion kinetics is crucial for controlling the thickness and composition of the intermetallic layers formed during processes like sintering or thermal treatments. dntb.gov.uamdpi.com

Crystallographic and Phase Transformation Studies of Ni₅zr

Crystallographic Characterization

The fundamental properties of Ni₅Zr are defined by its crystal lattice, which has been a subject of scientific investigation.

The Ni₅Zr intermetallic compound is a peritectic phase formed in the Ni-Zr binary system. nih.govresearchgate.net While detailed crystallographic data can be elusive, analogous intermetallic compounds and some studies of the Ni-Zr system point towards a highly ordered structure. The structure of many binary nickel-rich intermetallics can be complex. For instance, similar systems sometimes exhibit structures belonging to the cubic F-43m space group, which is characteristic of compounds like half-Heusler alloys. researchgate.netresearchgate.net However, definitive experimental confirmation of the Ni₅Zr space group and detailed atomic positions from the reviewed literature requires further investigation. Some studies have successfully identified and characterized other phases in the Ni-Zr system, such as Ni₇Zr₂, through X-ray diffraction, but the peritectic nature of Ni₅Zr can complicate its isolation for detailed structural analysis. iaea.orgresearchgate.net

The precise dimensions of the unit cell, or lattice parameters, are crucial for understanding a material's properties. These parameters can change in response to external conditions like pressure or internal factors like compositional variations. Studies on other materials, such as monoclinic ZrO₂, have shown that lattice parameters can exhibit significant and sometimes abnormal dependencies on pressure, including bulk modulus softening. researchgate.net Similarly, the crystal structure and lattice parameters of alloy systems like Ni-Mn-Ga are known to be highly dependent on composition and the valence electron concentration per atom. tkk.fimdpi.com

However, specific experimental data detailing the precise lattice parameters of Ni₅Zr and their functional dependence on pressure or slight compositional shifts are not extensively documented in the available research. researchgate.netresearchgate.net Further high-pressure diffraction studies and analysis of alloys with varying Ni/Zr ratios around the 5:1 stoichiometry would be necessary to establish these relationships.

Phase Transformation Mechanisms

The formation of Ni₅Zr is most notably characterized by its involvement in peritectic reactions and its competitive growth kinetics during solidification from undercooled melts.

The Ni₅Zr phase typically forms via a peritectic reaction, where a liquid phase reacts with a solid phase to form a second, different solid phase. In the Ni-Zr system, this reaction is defined as: L + Ni₇Zr₂ → Ni₅Zr. researchgate.netnih.govnih.gov

Under near-equilibrium cooling conditions, the primary Ni₇Zr₂ phase first nucleates and grows from the liquid alloy. nih.goviaea.org Once the temperature reaches the peritectic point, the Ni₅Zr phase begins to form at the interface between the primary Ni₇Zr₂ dendrites and the remaining liquid. iaea.org The growth of the primary Ni₇Zr₂ phase is primarily governed by solute diffusion, whereas the subsequent growth of the peritectic Ni₅Zr phase is controlled by a combination of thermal diffusion and the kinetics of atomic attachment at the liquid-solid interface. nih.gov The completion of the peritectic reaction can be hindered if the newly formed Ni₅Zr layer creates a diffusion barrier that isolates the primary Ni₇Zr₂ from the liquid. researchgate.net

Table 1: Growth Mechanisms of Primary and Peritectic Phases

PhaseFormulaFormation MechanismControlling Factor
PrimaryNi₇Zr₂Solidification from liquidSolute Diffusion nih.gov
PeritecticNi₅ZrL + Ni₇Zr₂ reactionThermal Diffusion & Interface Kinetics nih.gov

The solidification pathway of Ni-Zr alloys can be dramatically altered by undercooling the liquid metal below its equilibrium freezing point before nucleation begins. youtube.comyoutube.com When a hypoperitectic Ni-Zr alloy melt is substantially undercooled, the competitive growth dynamics between the primary Ni₇Zr₂ and the peritectic Ni₅Zr phase become critical. iaea.org

With sufficient undercooling, the nucleation and growth of the primary Ni₇Zr₂ phase can be entirely suppressed. iaea.orgnih.gov This allows the peritectic Ni₅Zr phase to solidify directly from the undercooled liquid, bypassing the peritectic reaction. nih.gov This transition from a primary Ni₇Zr₂ growth mode to a direct Ni₅Zr growth mode has been observed experimentally at critical undercooling levels. Studies have reported this transition at undercoolings of 106 K and 124 K. nih.goviaea.org This phenomenon is often linked to high cooling rates, such as those achieved in drop tube experiments where smaller droplet sizes lead to greater undercooling and favor the direct formation of the Ni₅Zr phase. researchgate.netnih.gov

Table 2: Solidification Products as a Function of Undercooling

Undercooling (ΔT)Primary Nucleating PhaseFinal Microstructure ComponentsReference
Low (< ΔT_crit)Ni₇Zr₂Ni₇Zr₂ dendrites, peritectic Ni₅Zr, eutectic nih.goviaea.org
High (> ΔT_crit)Ni₅ZrPrimarily Ni₅Zr phase nih.goviaea.orgnih.gov

Nickel-zirconium alloys, particularly those near eutectic compositions, are known to form metallic glasses when rapidly solidified. ias.ac.inampp.org These amorphous, non-crystalline materials possess a unique structure that can be conceptualized as a dense, random packing of atoms or, more formally, as being composed of specific atomic clusters. bohrium.comcore.ac.uk

The local atomic structure within these metallic glasses often resembles the short-range order found in their crystalline counterparts. researchgate.net Models for Ni-Zr based bulk metallic glasses (BMGs) often invoke the presence of specific Ni-Zr clusters, such as Ni-Ni₆Zr₆, as fundamental building blocks. bohrium.comcore.ac.uk The stability and crystallization behavior of these glasses are closely tied to the nature of these clusters.

Upon heating (annealing), Ni-Zr glassy alloys undergo devitrification, a structural phase change from the amorphous to a crystalline state. researchgate.net The crystallization process can be complex, sometimes proceeding through the formation of intermediate metastable phases before reaching the final stable crystalline products. researchgate.net While direct observation of Ni₅Zr clusters transforming into the Ni₅Zr crystalline phase is complex, it is understood that the atomic arrangements within the glass (the clusters) dictate the nucleation pathways. For instance, studies on Zr-based glasses have shown that the formation of nanoscale clusters is the precursor to crystallization. nih.gov Therefore, the structural evolution in Ni-Zr glassy systems involves the rearrangement and ordering of these inherent atomic clusters, which can lead to the precipitation of various intermetallic phases, including Ni₅Zr, depending on the alloy composition and thermal history.

Stability of Intermetallic Phases at Elevated Temperatures.

The intermetallic compound Nickel-zirconium (5/1), denoted as Ni₅Zr, is a significant phase in the Ni-Zr binary system, recognized for its influence on the properties of nickel-based alloys, particularly at elevated temperatures. Its stability and phase transformations are crucial for the design and application of materials in high-temperature environments.

The Ni-Zr phase diagram indicates that Ni₅Zr is a stable intermetallic phase. computherm.com It is involved in key invariant reactions that define the high-temperature landscape of this alloy system. One of the critical reactions is a peritectic reaction where the liquid phase reacts with the Ni₇Zr₂ phase to form Ni₅Zr at a temperature of approximately 1299.8°C (1572.95 K). computherm.com Another important reaction is a eutectic reaction where the liquid phase transforms into a mixture of the face-centered cubic (fcc) Nickel solid solution and Ni₅Zr at about 1169.8°C (1442.95 K). computherm.com

Recent experimental studies using differential scanning calorimetry (DSC) have refined the eutectic point for the Ni-Ni₅Zr system. These investigations determined the eutectic transition temperature to be 1467 K (1194 °C). researchgate.net This temperature represents a key thermal stability threshold for the eutectic alloy. The studies involved analyzing a series of Ni-Zr alloys with varying compositions, where the primary phase formation shifted from (Ni) to Ni₅Zr around the 10.0 at.% Zr composition, pinpointing the eutectic composition. researchgate.net

The stability of the Ni₅Zr phase is also influenced by kinetic factors such as cooling rates during solidification. researchgate.net Rapid solidification can suppress the equilibrium peritectic reaction, leading to the direct formation of the Ni₅Zr phase from the undercooled liquid. researchgate.net This demonstrates that while Ni₅Zr is a thermodynamically stable phase, its formation pathway and resulting microstructure can be manipulated through processing conditions.

Thermodynamic modeling of the Ni-Zr system, often employing the CALPHAD (Calculation of Phase Diagrams) method, has been used to predict the stability of various phases, including Ni₅Zr. researchgate.net These models incorporate thermodynamic data to calculate phase equilibria and Gibbs energy of formation, providing a theoretical framework for understanding the stability of intermetallic compounds. researchgate.netredalyc.org The solid solubility within the Ni₅Zr phase has been described using a two-sublattice model, which accounts for the accommodation of either Ni or Zr atoms on the different sublattices of the crystal structure.

The table below summarizes the key invariant reactions involving the Ni₅Zr phase, highlighting its formation and equilibrium temperatures.

Reaction TypeReactionTemperature (°C)Temperature (K)Composition (at.% Ni)
PeritecticLiquid + Ni₇Zr₂ => Ni₅Zr1299.81572.9585.42
EutecticLiquid => (Ni) + Ni₅Zr11941467~90.0

Data compiled from various sources. computherm.comresearchgate.net

Further research into the high-temperature behavior of Ni₅Zr, including in-situ high-temperature X-ray diffraction, would provide more detailed insights into its crystallographic changes and precise decomposition or transformation temperatures under various atmospheric conditions. Such studies are essential for the continued development of Ni-based superalloys and other high-performance materials where the stability of intermetallic phases like Ni₅Zr is paramount.

Deformation Mechanisms and Mechanical Behavior of Ni₅zr and Ni₅zr Containing Systems

Elastic and Mechanical Responses from First-Principles Calculations

First-principles calculations, a computational method based on quantum mechanics, have been employed to investigate the fundamental elastic and mechanical properties of Ni₅Zr and other Ni-Zr intermetallic compounds. wlu.cadtic.mil These calculations provide theoretical insights into material behavior at the atomic level, often serving as a predictive tool for properties that can be challenging to measure experimentally. dtic.mil

Studies utilizing these methods have determined the single-crystal elastic constants of various Ni-Zr compounds. wlu.ca From these constants, polycrystalline elastic moduli such as the bulk modulus (K), shear modulus (G), and Young's modulus (E) can be derived. Research indicates that among the binary Ni-Zr intermetallics, Ni₅Zr exhibits the highest stiffness. wlu.ca The Young's modulus of Ni₅Zr has been experimentally determined to be as high as 250.21 GPa. qpeng.orgresearchgate.netresearchgate.net

First-principles calculations have shown a general trend of decreasing bulk modulus and mass density with an increasing zirconium content in Ni-Zr intermetallic compounds. wlu.ca The calculated structural parameters for these compounds have been found to be in good agreement with available experimental and other theoretical values, validating the accuracy of the computational approach. wlu.ca

Table 1: Mechanical Properties of Ni-Zr Intermetallic Compounds

Compound Young's Modulus (GPa) Hardness (GPa)
Ni₅Zr 250.21 qpeng.orgresearchgate.net -
Ni₁₀Zr₇ - 10.17 qpeng.orgresearchgate.net

This table presents a selection of experimentally determined mechanical properties for comparison.

Strain Rate Sensitivity and Activation Volume Analysis in Eutectic Composites

The plastic flow behavior of materials is often dependent on the rate at which they are deformed, a characteristic quantified by the strain rate sensitivity (m). In nano-lamellar eutectic composites consisting of γ-Ni and Ni₅Zr, the strain rate sensitivity has been investigated to understand the underlying deformation mechanisms. cambridge.orgcambridge.org

For (Ni₀.₉₂Zr₀.₀₈)₁₀₀₋ₓAlₓ (where 0 ≤ x ≤ 4 at. %) eutectic composites with average lamellae thicknesses (λw) ranging from 39 to 275 nm, the 'm' value was found to be between 0.0080 and 0.0102 when tested at room temperature in a strain rate range of 8 × 10⁻⁵ to 8 × 10⁻³ s⁻¹. cambridge.org This low 'm' value is indicative of a deformation process controlled by dislocation mechanics rather than grain boundary sliding, which is often associated with higher 'm' values and superplasticity. cambridge.org

Activation volume (V*) is another critical parameter derived from strain rate sensitivity tests, providing insight into the atomic-scale mechanisms of dislocation motion. For the same Ni-Zr-Al eutectic composites, the activation volume was estimated to be between 29.7b³ and 49.8b³, where 'b' is the Burgers vector. cambridge.orgcambridge.org These values are on the order of 10b³, which is smaller than that of coarse-grained face-centered cubic (fcc) metals where dislocation forest cutting is the dominant mechanism. cambridge.org The observed activation volumes suggest that the deformation is controlled by the interaction of dislocations with the lamellae interfaces. cambridge.org

Table 2: Strain Rate Sensitivity and Activation Volume in (Ni₀.₉₂Zr₀.₀₈)₁₀₀₋ₓAlₓ Eutectic Composites

Parameter Value Range
Strain Rate Sensitivity (m) 0.0080 - 0.0102 cambridge.orgcambridge.org

Plastic Deformation Mechanisms in Nano-Lamellar Eutectic Composites

In nano-lamellar eutectic composites containing Ni₅Zr, the plastic deformation is governed by complex dislocation-mediated processes. cambridge.orgcambridge.org High-resolution transmission electron microscopy studies have confirmed that the primary mechanism involves the interaction of dislocations with the lamellar interfaces. cambridge.orgcambridge.org

As the material is strained, dislocations accumulate and form pile-ups at the γ-Ni/Ni₅Zr interfaces. cambridge.org This pile-up of dislocations generates localized stress at the interface, which can lead to the bending of the lamellae. cambridge.org The transfer of slip across the lamellae interface is a key feature of the deformation process. cambridge.orgcambridge.org

Interdiffusion Coefficients and Their Correlation with Mechanical Response

The formation and growth of Ni₅Zr and other intermetallic compounds in the Ni-Zr system are controlled by diffusion processes. qpeng.orgbohrium.com Interdiffusion studies conducted on Ni-Zr diffusion couples at temperatures between 750°C and 850°C have identified the formation of five intermetallic compounds, including Ni₅Zr, Ni₇Zr₂, Ni₁₀Zr₇, NiZr, and NiZr₂. bohrium.com

The growth of these intermetallic layers has been shown to be diffusion-controlled. qpeng.org Integrated interdiffusion coefficients have been determined for these phases, which are crucial for understanding the kinetics of their formation. qpeng.orgbohrium.com The activation energy for diffusion varies among the different Ni-Zr compounds. bohrium.com For instance, Ni₅Zr, along with Ni₇Zr₂ and NiZr₂, are considered to be more easily formed due to their lower activation energies for diffusion compared to other phases in the system. qpeng.org

A correlation exists between the composition, determined by interdiffusion, and the mechanical properties of the resulting intermetallic phases. Nanoindentation studies have revealed that the Young's modulus of Ni-Zr intermetallics generally decreases with an increasing concentration of zirconium. qpeng.orgresearchgate.net Ni₅Zr, being rich in nickel, exhibits the highest Young's modulus (250.21 GPa), while NiZr₂, with the highest zirconium content, has the lowest value (76.82 GPa). qpeng.orgresearchgate.net In contrast, hardness does not show a linear relationship with zirconium concentration; Ni₁₀Zr₇ was found to have the highest hardness among the tested compounds. qpeng.orgresearchgate.net

Table 3: Activation Energy for Diffusion of Selected Ni-Zr Intermetallics

Compound Activation Energy (kJ/mol)
Ni₁₀Zr₇ 178 ± 8 bohrium.com

Influence of Alloying Elements on Mechanical Performance and Wear Phenomena

The wear performance of Ni₅Zr is reported to be superior to that of Ni₃Al-Ni₃V. edpsciences.orgbohrium.com In Ni₃Al-Ni₃V-Zr-Ni₅Zr alloys, the primary wear mechanisms in an air environment are oxidative wear and abrasive wear. edpsciences.org The formation of a protective Al₂O₃ oxide film on the surface reduces the friction coefficient and wear rate. edpsciences.org However, in an oxygen-rich environment, the flaking of this oxide film can increase the friction coefficient and wear rate. edpsciences.orgbohrium.com In a carbon dioxide atmosphere, severe deformation and plough lines are observed, accompanied by the adherence of abrasive chips, which intensifies wear. edpsciences.orgbohrium.com

The addition of zirconium can also influence the diffusion of other elements, which in turn affects the mechanical response. For example, Zr can reduce the diffusion of oxygen along grain boundaries, thereby decreasing the formation of grain boundary cracks and improving the alloy's plasticity. edpsciences.org

Surface Chemistry and Oxidation Research of Ni₅zr

Initial Stages of Oxide Formation on Intermetallic Compounds

The initial oxidation of intermetallic compounds containing a highly reactive element, like zirconium, and a less reactive one, like nickel, typically proceeds via the selective oxidation of the more reactive component. Zirconium possesses a high affinity for oxygen and readily forms a stable oxide layer. researchgate.net The initial stages of oxidation on a pure zirconium surface occur in a two-step process: a rapid first stage involving the formation of a suboxide interlayer (containing Zr⁺¹, Zr⁺², and Zr⁺³ states), followed by a slower second stage where a stoichiometric ZrO₂ overlayer grows. mdpi.commdpi.com

For the Ni₅Zr intermetallic, the process begins with the preferential oxidation of zirconium. This is analogous to the behavior observed in Fe-Cr-Zr alloys, where the Fe₂Zr intermetallic phase shows delayed oxidation relative to the surrounding matrix. mdpi.com At the very early stages of exposure to an oxygen-containing atmosphere, zirconium atoms at the surface react to form a thin, likely non-stoichiometric, zirconium oxide layer. The nickel in the compound remains largely in its metallic state or oxidizes at a much slower rate. This initial oxide layer's integrity and composition are crucial for the subsequent oxidation behavior.

Chemical Surface Composition and Structural Evolution under Different Conditions

As oxidation progresses, the chemical composition and structure of the Ni₅Zr surface evolve significantly, influenced by factors such as temperature and oxygen partial pressure. The continued selective oxidation of zirconium leads to its depletion in the subsurface region of the intermetallic.

At elevated temperatures, the diffusion of both metal ions and oxygen plays a more substantial role. Zirconium will continue to diffuse from the bulk to the surface to react with incoming oxygen. Concurrently, the outward diffusion of nickel ions through the initially formed zirconia layer can occur, leading to the formation of nickel oxides (such as NiO) at the outer surface or within the zirconia scale. This can result in a complex, duplex, or mixed oxide layer. In similar intermetallic systems, like Fe-Cr-Zr, a duplex structure with an outer layer of the less reactive metal's oxide (Fe₂O₃) and an inner mixed oxide layer develops when the supply of the more reactive element is insufficient to maintain a continuous, protective scale. mdpi.com

The structural evolution involves the transformation from a metallic surface to one covered by a multi-component oxide scale. The density of the intermetallic phase itself can influence this process; a higher density of the Ni₅Zr phase could potentially retard the outward diffusion of nickel through the developing oxide layer. mdpi.com

The following table summarizes the expected evolution of the surface under different conditions based on established oxidation principles for intermetallic compounds.

Table 1: Predicted Evolution of Ni₅Zr Surface Composition and Structure

ConditionSurface CompositionOxide Layer StructureSubsurface Composition
Initial Exposure (Low Temp) ZrO₂ islands on Ni₅Zr matrixThin, discontinuous ZrO₂ layerBulk composition
Prolonged Exposure (Low Temp) Primarily ZrO₂ with some NiContinuous, thin ZrO₂-rich layerZr depletion zone begins to form
High Temperature / High O₂ Pressure Mixed NiO and ZrO₂Thicker, potentially duplex or multi-layered oxide scaleSignificant Zr depletion, potential Ni enrichment

Intermetallic Decomposition Pathways at Surfaces

The decomposition of the Ni₅Zr intermetallic at the surface is a direct consequence of the selective oxidation of zirconium. The original crystal structure of the intermetallic is disrupted as zirconium is consumed to form the oxide scale. This process involves the inward diffusion of oxygen and the outward diffusion of the metallic constituents. researchgate.net

The decomposition pathway can be described as follows:

Preferential Oxidation of Zr: Oxygen reacts with zirconium at the surface, forming a thermodynamically stable ZrO₂ layer.

Intermetallic Incorporation: The remaining Ni-rich metallic phase is incorporated into the growing oxide scale. This is similar to how Fe₂Zr phases are incorporated into the oxide scale of Fe-Cr-Zr alloys, exhibiting delayed oxidation compared to the matrix. mdpi.comresearchgate.net

Formation of Mixed Oxides: As nickel diffuses outward, it can oxidize to form NiO, leading to a mixed (Ni,Zr)Oₓ scale. The breakdown of the original Ni₅Zr lattice is complete at the surface, replaced by a complex oxide structure. The stability of this oxide layer against further degradation depends on its density, adherence, and ability to resist cracking. In zirconium alloys, the development of porosity in the oxide layer allows the corroding medium to penetrate to the metal/oxide interface, accelerating corrosion. cameca.com

This decomposition pathway highlights that the surface of Ni₅Zr transforms from an ordered intermetallic compound into a complex composite of zirconium and nickel oxides, with a composition and structure that are highly dependent on the oxidation conditions.

Catalytic Applications and Reaction Mechanisms Involving Ni₅zr

Role of Ni₅Zr in Heterogeneous Catalysis

Heterogeneous catalysis is pivotal for developing sustainable industrial processes, offering advantages such as easy separation and recovery of catalysts. mdpi.com In this context, nanostructured single-site heterogeneous catalysts are particularly noteworthy as they combine the benefits of classical solid catalysts with a well-defined chemical and steric environment around the active metal site. mdpi.com Bimetallic nanoparticles, such as those involving nickel and zirconium, often exhibit superior catalytic performance compared to their individual metal components. mdpi.com Nickel-based catalysts, in particular, are an inexpensive and earth-abundant alternative to precious metal catalysts for various reactions, including cross-coupling and hydrofunctionalization. nih.gov

Dry reforming of methane (B114726) (DRM) is a promising process for converting two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into valuable syngas (a mixture of H₂ and CO). mdpi.comnih.gov Nickel-based catalysts are highly investigated for DRM due to their good catalytic activity. mdpi.comnih.gov However, a significant drawback is their deactivation due to the deposition of carbon (coke) on the catalyst surface. nih.govresearchgate.net

The mechanism of DRM on Ni-based catalysts involves the dissociation of methane and the disproportionation of carbon monoxide, which are also the primary reactions leading to coke formation. nih.gov The resistance to coking is a critical factor for the industrial viability of DRM catalysts. mdpi.com Research has shown that the support material plays a crucial role in the catalyst's performance and coke resistance. researchgate.net For instance, the use of supports like zirconia (ZrO₂) can enhance the reactivity of coke with CO₂, thereby mitigating its accumulation. researchgate.net

In Ni-Zr systems, the formation of a Ni-ZrO₂ interface is believed to be crucial for improved coke resistance. The interface can provide active oxygen species that facilitate the gasification of deposited carbon, thus maintaining the catalyst's activity. researchgate.net Density functional theory (DFT) calculations have shown that doping Ni with other metals can alter the reaction pathway and increase the energy barrier for the decomposition of CH, which is a key step in coke formation, thereby enhancing coke resistance. mdpi.com While pristine nickel surfaces are prone to carbon deposition, certain carbon-covered reconstructed Ni surfaces might favor a carbon-based Mars-van-Krevelen mechanism, which could promote both activity and coke resistance. nih.gov The development of catalysts with highly dispersed, small metallic Ni nanoparticles is a key strategy to reduce the degree of coking. researchgate.net

Bimetallic nickel-zirconium catalysts have shown significant potential in the hydrocracking of algal oil to produce biofuels. mdpi.comnih.gov In a study investigating the hydrocracking of oil from Spirulina platensis, Ni-Zr catalysts supported on different materials (BEA, ZSM-5, and Al₂O₃) were tested. mdpi.comnih.gov The reaction, conducted at 320 °C and 75 bar of hydrogen pressure, yielded hydrocarbons in the C7 to C36 range, with a significant portion belonging to the gasoil fraction (C14–C22). mdpi.comnih.gov

The catalytic activity was found to be influenced by several factors, including the specific surface area, pore volume, average pore radius, and surface acidity of the catalyst. mdpi.com Ni-Zr systems supported on zeolites, particularly BEA, demonstrated high conversion of algal oil. mdpi.comnih.gov The choice of support material can also be used to control the types of products formed. mdpi.com

The highest conversion of algal oil (up to 98%) was observed with catalysts supported on BEA zeolite. mdpi.com For these catalysts, a gradual decrease in conversion was noted as the reduction temperature of the catalyst was increased from 500 °C to 700 °C. mdpi.comnih.gov Conversely, for catalysts on ZSM-5 and Al₂O₃ supports, an increase in reduction temperature to 600 °C improved oil conversion, but a further increase led to a significant drop. mdpi.com The best-performing catalyst for algal oil hydrocracking was identified as the 5%Ni-5%Zr/BEA system reduced at 600 °C, which achieved a 94.0% conversion. nih.gov

Catalyst Performance in Algal Oil Hydrocracking mdpi.comnih.gov
Catalyst SupportReduction Temperature (°C)Algal Oil Conversion (%)Key Product Fraction
BEA500High (86-98)Gasoil (C14-C22)
BEA60094.0Gasoil (C14-C22)
BEA700LowerGasoil (C14-C22)
ZSM-5500LowerGasoil (C14-C22)
ZSM-5600HigherGasoil (C14-C22)
ZSM-5700LowerGasoil (C14-C22)
Al₂O₃500LowerHydrocarbons up to C36
Al₂O₃600HigherHydrocarbons up to C36
Al₂O₃700LowerHydrocarbons up to C36

The hydrogenation of maleic anhydride (B1165640) is a significant industrial process that can yield various valuable chemicals, including succinic anhydride, γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). mdpi.com The selectivity of this reaction can be tuned by the choice of catalyst and support. mdpi.com

In the context of Ni-Zr systems, the zirconia support plays a crucial role. Studies on Ni/ZrO₂-based catalysts have shown that the interaction between nickel and the zirconia support can influence the catalytic performance. mdpi.com For instance, in the hydrogenation of maleic anhydride, a Sc-free Ni/ZrO₂ catalyst primarily produced γ-butyrolactone with a selectivity of 65.8%. mdpi.com However, by doping the ZrO₂ support with Scandium (Sc), the product distribution could be effectively manipulated. mdpi.com A Ni/Sc-doped ZrO₂ catalyst with 7.5 mol% Sc₂O₃ content demonstrated high selectivity towards succinic anhydride, reaching up to 97.6%. mdpi.com This highlights the interdependence between the surface structure of the ZrO₂-based support and the C=O hydrogenation performance of the supported nickel catalyst. mdpi.com The hydrogenation activity of Ni/ZrO₂ catalysts can be attributed to a synergistic effect between the active metallic nickel species and electron-deficient oxygen vacancies on the support surface. researchgate.net

The catalytic hydrogenation of CO₂ to methane, known as CO₂ methanation, is an exothermic reaction that can be utilized to produce renewable natural gas. researchgate.netmdpi.comenergy.gov Achieving high CO₂ conversion at low temperatures is a key challenge that requires effective catalysts. researchgate.net Ni-based catalysts supported on zirconia or ceria-zirconia have shown great promise for low-temperature CO₂ methanation. mdpi.combohrium.com

The combination of Ni with ZrO₂ can create an interfacial structure that is highly active for CO₂ methanation at low temperatures. bohrium.com For instance, Ni-Ce-Zr-Oδ catalysts prepared via a one-pot hydrothermal synthesis have demonstrated the ability to activate CO₂ methanation at temperatures as low as 200 °C. mdpi.com A catalyst with a high Ni content (71.5 wt.%) achieved 80% CO₂ conversion and 100% methane selectivity at this low temperature. mdpi.com The incorporation of Ni into the Ce-Zr lattice can increase the concentration of surface oxygen species, which is beneficial for the catalytic activity. mdpi.com Furthermore, catalysts with medium basic sites have been found to exhibit better catalytic activity for CO₂ methanation. mdpi.com The high methane selectivity at low temperatures is a significant advantage, although it tends to decrease at temperatures above 500 °C due to the competing reverse water-gas shift reaction. mdpi.com

Low-Temperature CO₂ Methanation over Ni-Ce-Zr-Oδ Catalyst mdpi.com
Reaction Temperature (°C)CO₂ Conversion (%)Methane Selectivity (%)
20080100
300>80~100
400>80~100
500>80<100

Interfacial Phenomena and Active Site Characterization in Ni-Zr Catalysts

The interface between the metal nanoparticle and the support material is often where the catalytic action occurs in heterogeneous catalysis. nih.gov The modulation of metal-support interactions can significantly influence the activity and selectivity of a catalytic reaction due to changes in the geometric and electronic structure of the interfacial sites. nih.gov In Ni-Zr catalysts, the interface between nickel and zirconia is of particular importance.

The characterization of active sites is crucial for understanding the catalytic reaction mechanism. youtube.com Techniques such as temperature-programmed reduction (H₂-TPR), X-ray diffraction (XRD), and temperature-programmed desorption (NH₃-TPD) are used to characterize the properties of Ni-Zr catalysts. mdpi.comnih.gov For example, H₂-TPR can provide information about the reducibility of the nickel species and their interaction with the zirconia support. mdpi.comnih.gov

Influence of Catalyst Support and Reduction Temperature on Activity

The choice of support material and the pre-treatment conditions, such as the reduction temperature, have a profound impact on the catalytic activity of Ni-Zr systems. mdpi.comdoi.org

As demonstrated in the hydrocracking of algal oil, different support materials like BEA, ZSM-5, and Al₂O₃ lead to variations in catalyst performance. mdpi.com The differences in catalytic activity are attributed to variations in the specific surface area, pore structure, and surface acidity of the supports. mdpi.comnih.gov For example, Ni-Zr catalysts supported on zeolites (BEA and ZSM-5) exhibited high conversion of algal oil, likely due to their well-defined porous structures and acidic properties. mdpi.comnih.gov

The reduction temperature of the catalyst is another critical parameter that influences the size of the metal nanoparticles and the strength of the metal-support interaction. researchgate.netdoi.org In the hydrocracking of algal oil with Ni-Zr/BEA catalysts, increasing the reduction temperature from 500 °C to 700 °C led to a decrease in algal oil conversion. mdpi.comnih.gov In contrast, for Ni-Zr catalysts on ZSM-5 and Al₂O₃, the conversion initially increased when the reduction temperature was raised to 600 °C, but then decreased at higher temperatures. mdpi.com This behavior could be related to the sintering of nickel nanoparticles at higher temperatures, which would lead to larger particle sizes and a decrease in the active surface area. mdpi.com An increase in reduction temperature can also affect the selectivity towards different products, such as gasoline and kerosene (B1165875) fractions. mdpi.com

Hydride Formation and Behavior in Ni Zr Systems Relevant to Ni₅zr

Hydrogen Solubility and Precipitation Mechanisms

The solubility of hydrogen in Ni-Zr systems, including the intermetallic Ni₅Zr, is governed by thermodynamic principles that dictate the absorption of hydrogen into the crystal lattice and the subsequent precipitation of hydride phases once the solubility limit is exceeded.

Hydrogen Solubility:

The thermodynamics of hydrogen absorption are often described by Pressure-Composition-Isotherms (PCT), which plot the equilibrium hydrogen pressure against the hydrogen concentration in the material at a constant temperature. cder.dz A typical PCT curve for a hydride-forming material shows three regions: a solid solution (α-phase) at low hydrogen concentrations, a plateau region (α+β phase) where the hydride phase (β-phase) nucleates and grows in equilibrium with the solid solution, and a pure hydride phase (β-phase) at higher concentrations. cder.dz

Precipitation Mechanisms:

Once the terminal solid solubility for precipitation (TSSP) is reached, hydrogen atoms begin to precipitate as a distinct hydride phase. psu.edu This process is influenced by factors such as local hydrogen concentration, temperature, and the presence of microstructural features like grain boundaries or other defects which can act as nucleation sites. xjtu.edu.cnams.org.cn

The precipitation of hydrides is a diffusion-controlled process at lower temperatures and becomes reaction-controlled at higher temperatures. psu.edu The growth of these hydride precipitates involves the diffusion of hydrogen to the nucleus, leading to the formation of larger hydride particles. psu.edu In zirconium alloys, the precipitation process can be modeled using frameworks like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model, which describes the kinetics of phase transformations. psu.edu For platelet-shaped precipitates, which are common for zirconium hydrides, the Avrami parameter is theoretically 2.5. psu.edu

The following table summarizes the key stages of hydrogen absorption and precipitation in a metal matrix, which are applicable to the Ni₅Zr system.

StageDescriptionControlling Factors
Solid Solution (α-phase) Hydrogen atoms dissolve interstitially in the Ni₅Zr lattice.Temperature, Pressure, Hydrogen Concentration
Nucleation (α → α+β) Hydride phase begins to form when hydrogen concentration exceeds the terminal solid solubility for precipitation (TSSP).Temperature, Hydrogen Supersaturation, Microstructure (defects, grain boundaries)
Growth (α+β plateau) Precipitated hydride phase grows at a relatively constant equilibrium pressure.Hydrogen Diffusion, Temperature
Full Hydride (β-phase) The matrix is largely transformed into the hydride phase.Hydrogen Concentration

Hydride Morphology and Orientation Relationships with Matrix

The physical shape, or morphology, of the hydride precipitates and their crystallographic relationship with the host Ni₅Zr matrix are critical as they significantly influence the mechanical properties of the material.

Hydride Morphology:

In zirconium and its alloys, hydrides typically precipitate as platelets or needle-like structures. xjtu.edu.cnnih.gov The morphology is influenced by the cooling rate during precipitation; rapid cooling tends to produce finer, more dispersed hydrides, while slower cooling allows for the growth of larger, more defined plates. ams.org.cn The formation of these hydrides is associated with a significant volume expansion, which can induce stresses and strains in the surrounding matrix. xjtu.edu.cn These stresses can, in turn, influence the subsequent precipitation, often leading to the formation of aligned or stacked hydride plates. nih.gov

Orientation Relationships:

The precipitated hydrides maintain a specific crystallographic orientation relationship (OR) with the parent zirconium lattice. The most commonly reported OR for δ-hydrides in an α-Zr matrix is:

(0001)α || (111)δ [112̅0]α || [11̅0]δ

This relationship indicates that the basal plane of the hexagonal close-packed (HCP) α-zirconium is parallel to the {111} plane of the face-centered cubic (FCC) δ-hydride. nih.gov While the crystal structure of Ni₅Zr is more complex than that of pure α-Zr, it is expected that any zirconium hydride phases forming within it would adopt similar orientation relationships with the zirconium atoms in the intermetallic lattice.

The table below outlines the common zirconium hydride phases and their crystal structures, which are the likely hydride phases to form within the Ni₅Zr compound.

Hydride PhaseChemical Formula (approx.)Crystal Structure
γ-hydride ZrHFace-Centered Tetragonal (FCT)
δ-hydride ZrH₁.₆₆Face-Centered Cubic (FCC)
ε-hydride ZrH₂Face-Centered Tetragonal (FCT)

Factors Influencing Hydride Stability and Transformation

The stability of the formed hydrides and the transformation between different hydride phases are dependent on several external and internal factors.

Factors Influencing Stability:

Temperature: Temperature is a primary factor affecting hydride stability. As seen in the Zr-H phase diagram, different hydride phases are stable at different temperatures and hydrogen concentrations. researchgate.net Generally, increasing the temperature provides the thermal energy required to dissolve hydrides back into a solid solution. psu.edu

Hydrogen Concentration: The concentration of hydrogen is a direct driver for hydride formation and determines which hydride phase is stable. xjtu.edu.cn Higher hydrogen concentrations lead to the formation of more hydrogen-rich phases like the ε-hydride.

Stress: Applied or internal stresses can influence hydride stability and orientation. Hydrides tend to precipitate with their plate-like structures oriented perpendicular to an applied tensile stress, a phenomenon known as stress-induced reorientation. nih.gov This reorientation can significantly impact the mechanical integrity of the material.

Cooling Rate: The rate of cooling from a higher temperature (where hydrogen is in solid solution) to a lower temperature affects the nucleation and growth kinetics of hydrides. ams.org.cn Rapid cooling can lead to the formation of metastable hydride phases, such as the γ-hydride, whereas slower cooling favors the formation of the more stable δ-hydride. ams.org.cn

Hydride Transformations:

Advanced Characterization Techniques Employed in Ni₅zr Research

The intermetallic compound Nickel-zirconium (5/1), with the chemical formula Ni₅Zr, possesses properties that make it a subject of significant interest in materials science, particularly in the development of high-temperature structural alloys and other advanced materials. A thorough understanding of its microstructural and chemical characteristics is essential for optimizing its performance. To this end, researchers employ a suite of sophisticated characterization techniques to probe the compound from the macroscopic to the atomic scale. This article details the advanced electron microscopy and spectroscopic methods utilized in the study of Ni₅Zr.

Q & A

Basic Research Questions

Q. What fundamental characterization techniques are essential for studying Nickel-Zirconium (5/1) in materials science?

  • Methodological Answer : Begin with X-ray diffraction (XRD) to confirm crystallographic structure and phase purity. Pair this with scanning electron microscopy (SEM) for morphological analysis and energy-dispersive X-ray spectroscopy (EDS) to verify the 5:1 Ni:Zr stoichiometry. For advanced surface characterization, use transmission electron microscopy (TEM) with selected-area electron diffraction (SAED). Always cross-validate results with complementary techniques (e.g., X-ray photoelectron spectroscopy for surface composition) .

Q. How should researchers conduct a literature review on Nickel-Zirconium (5/1) to identify knowledge gaps?

  • Methodological Answer : Use databases like PubMed, Scopus, and Web of Science with keywords such as "Ni-Zr intermetallic," "phase stability," and "catalytic properties." Prioritize primary sources (peer-reviewed journals) over secondary summaries. Employ citation-tracking tools (e.g., Connected Papers) to map seminal studies. Critically evaluate conflicting data on properties like thermal stability by comparing synthesis conditions (e.g., annealing temperatures) and characterization methods .

Q. What experimental design considerations are critical for synthesizing Nickel-Zirconium (5/1) alloys?

  • Methodological Answer : Control synthesis parameters rigorously:

  • Stoichiometry : Use high-purity Ni (99.99%) and Zr (99.95%) to minimize impurities.
  • Processing : Arc-melting under inert atmosphere with multiple remelts to ensure homogeneity.
  • Heat treatment : Optimize annealing temperature (e.g., 800–1000°C) and duration to achieve equilibrium phases.
    Document all steps in detail, including equipment calibration, to enable reproducibility .

Advanced Research Questions

Q. How can contradictions in reported catalytic activities of Nickel-Zirconium (5/1) be resolved?

  • Methodological Answer : Conduct a systematic comparison of synthesis variables (e.g., cooling rates affecting grain boundaries) and testing conditions (e.g., reaction temperature/pressure). Replicate key studies using identical parameters, and employ advanced characterization (e.g., in situ XRD during catalysis) to correlate structure-activity relationships. Use statistical tools like ANOVA to assess variability in datasets .

Q. What frameworks are suitable for designing studies on the thermodynamic stability of Nickel-Zirconium (5/1)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope. For phase stability studies, use the PICO framework :

  • Population : Ni-Zr (5:1) alloy systems.
  • Intervention : High-temperature annealing.
  • Comparison : As-cast vs. annealed microstructures.
  • Outcome : Phase stability metrics (e.g., Gibbs free energy calculations).
    Integrate computational tools (CALPHAD, DFT) to predict phase diagrams and validate experimentally .

Q. How can computational modeling be integrated with experimental data to study Nickel-Zirconium (5/1) phase behavior?

  • Methodological Answer : Use density functional theory (DFT) to predict electronic structure and bonding energetics. Validate simulations with experimental XRD and TEM data. For kinetic studies, apply phase-field modeling to simulate microstructural evolution under thermal gradients. Publish all computational parameters (e.g., pseudopotentials, convergence criteria) and raw data to facilitate replication .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing discrepancies in mechanical property data of Nickel-Zirconium (5/1)?

  • Methodological Answer : Perform error propagation analysis to quantify uncertainty in measurements (e.g., hardness testing). Use multivariate regression to identify confounding variables (e.g., oxygen content during synthesis). For small datasets, apply non-parametric tests (e.g., Mann-Whitney U) to compare groups. Share raw data and code repositories to enhance transparency .

Q. How can researchers ensure reproducibility in Nickel-Zirconium (5/1) studies?

  • Methodological Answer : Adhere to the ARRIVE guidelines for detailed reporting. Include:

  • Synthesis protocols : Precise furnace ramp rates, gas flow rates.
  • Characterization : Instrument models, software versions.
  • Data processing : Filter thresholds, baseline corrections.
    Deposit datasets in repositories like Zenodo or Figshare with DOIs .

Tables for Methodological Reference

Synthesis Parameter Optimal Range Key Considerations
Ni:Zr Purity≥99.95%Minimize oxide formation during processing
Annealing Temperature800–1000°CBalance phase stability vs. grain growth
Inert AtmosphereArgon (99.999% purity)Prevent oxidation during melting
Characterization Technique Primary Use Complementary Method
XRDPhase identificationTEM (nanoscale phase distribution)
EDSStoichiometric verificationICP-OES (bulk composition validation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.